molecular formula C12H10N4O B6475907 7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640842-16-4

7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6475907
CAS RN: 2640842-16-4
M. Wt: 226.23 g/mol
InChI Key: BHKFOKWTPMXACA-UHFFFAOYSA-N
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Description

7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (7-BTP) is a heterocyclic compound that is used in the synthesis of various pharmaceuticals and organic compounds. It is a versatile building block for organic synthesis and has a wide range of applications in the field of medicinal chemistry. 7-BTP is a member of the triazolo[4,3-a]pyrazin-8-one family, which is a class of compounds that are used in the synthesis of various drugs and organic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a focused small molecule library of [1,2,4]triazolo[4,3-a]pyrazines, which are considered a cornerstone in the field of medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Antibacterial Activity

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antidiabetic Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . This makes them important in drug discovery programs for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

These derivatives also exhibit anti-platelet aggregation properties , which could be beneficial in the treatment of conditions such as heart disease and stroke.

Antifungal Properties

Triazolo[4,3-a]pyrazine derivatives have demonstrated antifungal properties , making them potential candidates for the development of new antifungal drugs.

Antimalarial Properties

These compounds have shown antimalarial properties , which could be crucial in the fight against malaria, a disease that affects millions of people worldwide.

Antitubercular Properties

Triazolo[4,3-a]pyrazine derivatives have antitubercular properties , which could be significant in the development of new treatments for tuberculosis.

Anticonvulsant Properties

These derivatives have also demonstrated anticonvulsant properties , which could be beneficial in the treatment of conditions such as epilepsy.

Mechanism of Action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s reasonable to hypothesize that 7-Benzyl-7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-8-one may also target bacterial cells.

Mode of Action

Based on the antibacterial activities of similar compounds , it can be inferred that this compound may interact with bacterial cells, leading to their inhibition or destruction.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Based on the antibacterial activities of similar compounds , it can be inferred that this compound may lead to the inhibition or destruction of bacterial cells.

properties

IUPAC Name

7-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-11-14-13-9-16(11)7-6-15(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKFOKWTPMXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN3C=NN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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